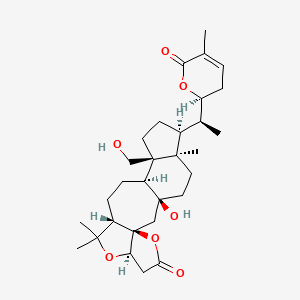
Kadcoccilactone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone C is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This genus is known for its medicinal properties and is widely distributed in the tropics and subtropics of South and Southeast Asia . This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kadcoccilactone C involves the extraction of triterpenoids from the roots of Kadsura coccinea. The process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Purification: Further purification is achieved through recrystallization or additional chromatographic methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Kadcoccilactone C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Mechanism of Action
Kadcoccilactone C exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-tumor: It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth.
Hepatoprotective: It protects liver cells from damage by reducing oxidative stress and enhancing detoxification pathways
Comparison with Similar Compounds
Similar Compounds
Kadcoccilactone T: Another triterpenoid isolated from Kadsura coccinea with similar biological activities.
Schinortriterpenoids: A class of triterpenoids with a unique skeleton, also found in the Schisandraceae family.
Uniqueness
Kadcoccilactone C stands out due to its specific molecular structure and the range of biological activities it exhibits. Its unique combination of anti-inflammatory, anti-tumor, and hepatoprotective effects makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13S,14R,17S,18R)-1-hydroxy-14-(hydroxymethyl)-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C30H44O7/c1-17-6-7-20(35-25(17)33)18(2)19-10-11-28(16-31)22-9-8-21-26(3,4)36-23-14-24(32)37-30(21,23)15-29(22,34)13-12-27(19,28)5/h6,18-23,31,34H,7-16H2,1-5H3/t18-,19-,20-,21-,22-,23+,27+,28+,29-,30+/m0/s1 |
InChI Key |
HHTXECUEDFYGHX-NAQFNSOCSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)CO |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















